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molecular formula C18H13NO B6595907 4-(Dibenzo[b,d]furan-4-yl)aniline CAS No. 578027-21-1

4-(Dibenzo[b,d]furan-4-yl)aniline

Cat. No. B6595907
M. Wt: 259.3 g/mol
InChI Key: JPNNLBQKGZVDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592477B2

Procedure details

A solution of 4-(4-nitrophenyl)dibenzo[b,d]furan (22 g) in EtOAc (800 mL) was hydrogenated in presence of Pd/C (10%, 4.2 g) for 12 h at rt under 2 Kg of pressure. The reaction mixture was filtered, and the filtrates were concentrated. The residue was crystallized from chloroform/PetEther (6/4) to give the title compound (16 g, 84%) as a white solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.15 (d, 1H, J=7.6 Hz), 7.97 (d, 1H, J=7.6 Hz), 7.72 (d, 1H, J=8.1 Hz), 7.65 (d, 2H, J=8.4 Hz), 7.57 (d, 1H, J=8.6 Hz), 7.50 (m, 1H), 7.38 (m, 2H), 6.72 (d, 2H, J=8.4 Hz), 7.35 (s, 2H). M+(LC/MS(ESI)): 260.2
Name
4-(4-nitrophenyl)dibenzo[b,d]furan
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:15]3[O:16][C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=4[C:14]=3[CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O>CCOC(C)=O.[Pd]>[CH:13]1[C:14]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[O:16][C:15]=2[C:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
4-(4-nitrophenyl)dibenzo[b,d]furan
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
4.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from chloroform/PetEther (6/4)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)C3=CC=C(N)C=C3
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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